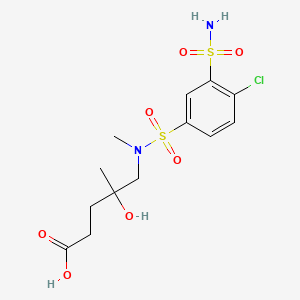
Pentanoic acid, 5-(((3-(aminosulfonyl)-4-chlorophenyl)sulfonyl)methylamino)-4-hydroxy-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanoic acid, 5-(((3-(aminosulfonyl)-4-chlorophenyl)sulfonyl)methylamino)-4-hydroxy-4-methyl- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pentanoic acid backbone with multiple functional groups, including an amino group, a sulfonyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanoic acid, 5-(((3-(aminosulfonyl)-4-chlorophenyl)sulfonyl)methylamino)-4-hydroxy-4-methyl- typically involves multi-step organic synthesis. The process begins with the preparation of the core pentanoic acid structure, followed by the introduction of the various functional groups through a series of reactions. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions are used to introduce the amino and sulfonyl groups onto the aromatic ring.
Oxidation Reactions: These are employed to introduce the hydroxyl group at the appropriate position on the pentanoic acid backbone.
Coupling Reactions: Such as the Suzuki-Miyaura coupling, which can be used to link different fragments of the molecule together under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 5-(((3-(aminosulfonyl)-4-chlorophenyl)sulfonyl)methylamino)-4-hydroxy-4-methyl- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl groups can be reduced to thiols or sulfides.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the sulfonyl groups can produce thiols or sulfides.
Scientific Research Applications
Pentanoic acid, 5-(((3-(aminosulfonyl)-4-chlorophenyl)sulfonyl)methylamino)-4-hydroxy-4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Pentanoic acid, 5-(((3-(aminosulfonyl)-4-chlorophenyl)sulfonyl)methylamino)-4-hydroxy-4-methyl- involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the sulfonyl and amino groups can form hydrogen bonds or ionic interactions with active sites of enzymes, inhibiting or activating their function .
Comparison with Similar Compounds
Similar Compounds
Valeric Acid: A simpler analog with a similar pentanoic acid backbone but lacking the additional functional groups.
Sulfonyl Amino Acids: Compounds with similar sulfonyl and amino groups but different backbone structures.
Uniqueness
The uniqueness of Pentanoic acid, 5-(((3-(aminosulfonyl)-4-chlorophenyl)sulfonyl)methylamino)-4-hydroxy-4-methyl- lies in its combination of functional groups, which confer a diverse range of chemical reactivity and potential applications. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
14886-91-0 |
|---|---|
Molecular Formula |
C13H19ClN2O7S2 |
Molecular Weight |
414.9 g/mol |
IUPAC Name |
5-[(4-chloro-3-sulfamoylphenyl)sulfonyl-methylamino]-4-hydroxy-4-methylpentanoic acid |
InChI |
InChI=1S/C13H19ClN2O7S2/c1-13(19,6-5-12(17)18)8-16(2)25(22,23)9-3-4-10(14)11(7-9)24(15,20)21/h3-4,7,19H,5-6,8H2,1-2H3,(H,17,18)(H2,15,20,21) |
InChI Key |
GEZNLVPRMDZGHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O)(CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















